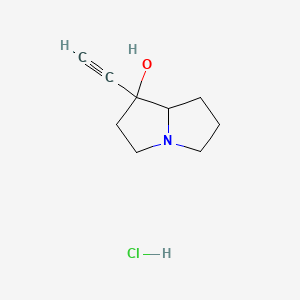
1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a chemical compound with a unique structure that includes a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C8H13NO·HCl, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydro-1H-pyrrolizin-1-ol core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce saturated alcohols.
Aplicaciones Científicas De Investigación
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyrrolizine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Hexahydro-1H-pyrrolizin-1-ol: Lacks the ethynyl group, resulting in different reactivity and applications.
Hexahydro-1H-pyrrolizin-1-one hydrochloride: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H |
Clave InChI |
MYWXWZSVABLMNU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCN2C1CCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)

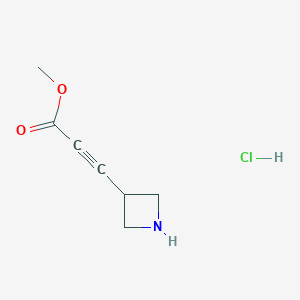
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)

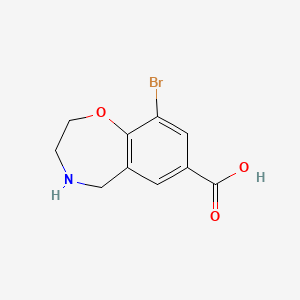
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
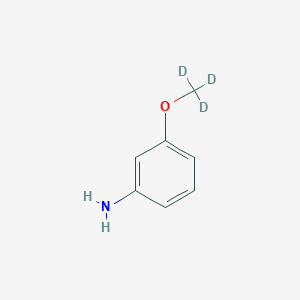
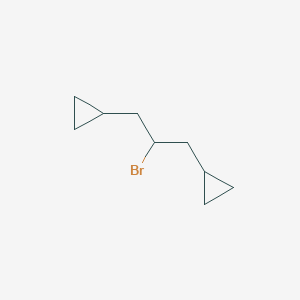

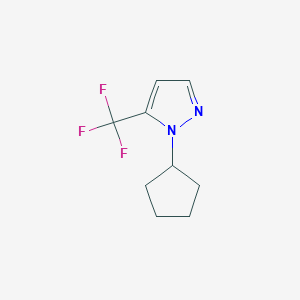
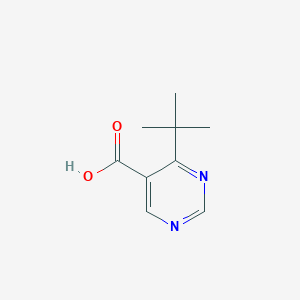

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
